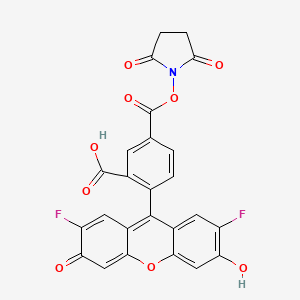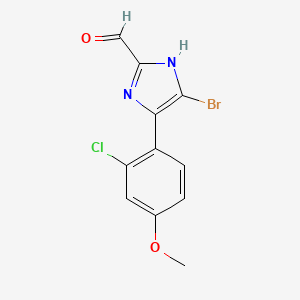
Difluorocarboxyfluorescein NHS Ester, 5-isomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Difluorocarboxyfluorescein NHS Ester, 5-isomer, is synthesized through a series of chemical reactions involving the introduction of fluorine atoms into the fluorescein structure. The synthesis typically involves the reaction of fluorescein with fluorinating agents under controlled conditions to produce difluorocarboxyfluorescein. This intermediate is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent to form the NHS ester .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in reagent grade for research purposes .
化学反应分析
Types of Reactions
Difluorocarboxyfluorescein NHS Ester, 5-isomer, primarily undergoes substitution reactions due to its amine-reactive NHS ester group. This allows it to form stable amide bonds with primary amines present in proteins, peptides, and other biomolecules .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, buffers (such as phosphate-buffered saline), and organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .
Major Products
The major products formed from these reactions are labeled biomolecules, such as fluorescently labeled proteins, peptides, and nucleotides. These labeled biomolecules are used in various biochemical and analytical applications .
科学研究应用
Difluorocarboxyfluorescein NHS Ester, 5-isomer, has a wide range of scientific research applications:
Chemistry: Used as a fluorescent labeling reagent for studying molecular interactions and chemical reactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biomolecules.
Medicine: Utilized in diagnostic assays and therapeutic research to label antibodies, peptides, and other biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
作用机制
The mechanism of action of Difluorocarboxyfluorescein NHS Ester, 5-isomer, involves the formation of a stable amide bond with primary amines in biomolecules. This covalent attachment allows the compound to label proteins, peptides, and other biomolecules with high specificity. The fluorescence properties of the compound enable the visualization and tracking of labeled biomolecules in various experimental settings .
相似化合物的比较
Similar Compounds
Fluorescein: A widely used fluorescent dye with a higher pKa and lower photostability compared to Difluorocarboxyfluorescein NHS Ester, 5-isomer.
Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester: Structurally identical to this compound, and used for similar applications.
Uniqueness
This compound, stands out due to its greater photostability and lower pKa, making it more suitable for applications in the physiological pH range. Its ability to form stable amide bonds with primary amines also enhances its utility in labeling biomolecules with high specificity .
属性
分子式 |
C25H13F2NO9 |
|---|---|
分子量 |
509.4 g/mol |
IUPAC 名称 |
2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)36-20-9-18(30)16(27)7-14(20)23(13)11-2-1-10(5-12(11)24(33)34)25(35)37-28-21(31)3-4-22(28)32/h1-2,5-9,29H,3-4H2,(H,33,34) |
InChI 键 |
RPOLNGNGJOEMSR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)


![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)

![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)

